(E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE
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Overview
Description
(E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE is a complex organic compound that features a benzimidazole core fused with a nitrophenyl group and a cyanoethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Vinylation: The vinyl group is introduced via a Heck reaction, where the benzimidazole derivative is coupled with a vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids.
Major Products
Reduction of Nitro Group: Formation of an amine derivative.
Reduction of Cyano Group: Formation of an ethylamine derivative.
Substitution Reactions: Formation of halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
(E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Mechanism of Action
The mechanism of action of (E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole core can interact with nucleic acids or proteins, potentially inhibiting enzyme activity or modulating receptor function. The nitrophenyl group may enhance binding affinity through additional hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYL-3-NITROPHENYL)-1H-BENZIMIDAZOLE: Lacks the cyanoethenyl group, resulting in different chemical properties and biological activities.
1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHANONE:
Uniqueness
(E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE is unique due to the presence of both the nitrophenyl and cyanoethenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(4-methyl-3-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-3-6-15-16(7-11)21-18(20-15)14(10-19)8-13-5-4-12(2)17(9-13)22(23)24/h3-9H,1-2H3,(H,20,21)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHIJTSRTJHGCZ-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)C)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=C(C=C3)C)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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